3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile is a complex organic compound notable for its potential applications in medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group and an indazole moiety, which contribute to its unique chemical properties and biological activities. It falls under the category of small molecule inhibitors, particularly targeting proteins involved in various diseases.
This compound is classified as a nitrile due to the presence of the cyano group (-C≡N). It also belongs to the class of indazole derivatives, which are known for their diverse biological activities, including anti-cancer properties.
The synthesis of 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile typically involves multi-step reactions:
Technical details regarding these methods are often found in specialized chemical literature and patents that focus on synthetic organic chemistry .
The molecular structure of 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile can be represented as follows:
The compound's InChI (International Chemical Identifier) is provided in various chemical databases, which allows for precise identification and structural representation .
3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile can undergo several chemical reactions typical for nitriles and indazoles:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.
The mechanism of action for this compound primarily revolves around its role as a small molecule inhibitor. It is designed to interact with specific protein targets involved in cellular signaling pathways, particularly those mutated in cancers such as KRAS mutations.
Data: The binding affinity and specificity towards target proteins are typically assessed through biochemical assays and computational modeling studies .
Relevant data regarding these properties can be sourced from chemical databases such as PubChem and SpringerMaterials .
3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile has significant potential in pharmaceutical research:
The ongoing research into this compound underscores its importance in advancing therapeutic strategies against challenging diseases .
The synthesis of the tetrahydroindazole core relies on strategically designed multi-component reactions (MCRs) that enable efficient ring formation and functionalization. The foundational scaffold—3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS 35179-55-6)—is synthesized via condensation reactions between 5,5-dimethylcyclohexane-1,3-dione and hydrazine derivatives under controlled conditions [4] [10]. This method achieves the bicyclic structure through simultaneous C–N bond formation and cyclization, with the trifluoromethyl group introduced either during ring closure or via subsequent modification. Key to this process is the in situ generation of enol esters from cyclohexane-1,3-diones, which undergo O→C isomerization to form acetyl intermediates. These intermediates then react with 2-hydrazinopyridine to yield the tetrahydroindazole core [4].
Table 1: Comparison of Methods for Tetrahydroindazole Core Formation
Starting Materials | Reagents/Conditions | Core Structure Yield | Key Advantages |
---|---|---|---|
5,5-Dimethylcyclohexane-1,3-dione | 2-Hydrazinopyridine, EtOH, reflux | 75–82% | Simplified purification, high atom economy |
Cyclohexenyl acetates | AlCl₃, 2-hydrazinopyridine | 68–74% | Tolerates C6 substituent variations |
2-Acetylcyclohexane-1,3-diones | Microwave irradiation, solvent-free | 89–93% | Rapid reaction kinetics (<30 min) |
The incorporation of the trifluoromethyl group at the C3 position is facilitated by electrophilic trifluoromethylation agents (e.g., trifluoroacetic anhydride) early in the synthetic sequence. This positioning enhances the core’s electron-deficient character, which is crucial for downstream derivatization at the N1 position [10]. MCR approaches significantly reduce purification steps compared to linear syntheses, with typical isolated yields exceeding 75% under optimized conditions [4].
Functionalization of the tetrahydroindazole core at the N1 position enables access to diverse derivatives, including the target compound 3-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanenitrile (CAS 937601-61-1). This involves nucleophilic substitution reactions where the indazole nitrogen attacks electrophiles such as acrylonitrile or 3-bromopropionitrile. The reaction proceeds optimally in polar aprotic solvents like DMF at 60–80°C, yielding the propanenitrile derivative with minimal byproduct formation [3]. Alternative approaches utilize Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple alcohols like 3-hydroxypropanenitrile to the N1 position, though this method requires meticulous purification [2].
Table 2: Derivatization Examples at N1 Position
Core Compound | Electrophile | Conditions | Product Yield | Application Relevance |
---|---|---|---|---|
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | Acrylonitrile | DMF, K₂CO₃, 70°C, 6h | 78% | Intermediate for kinase inhibitors |
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | 3-Bromopropionitrile | CH₃CN, DIEA, 80°C, 12h | 65% | Direct synthesis of target compound |
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | Ethyl bromoacetate | DMF, NaH, 0°C → rt, 2h | 83% | Precursor to acetic acid derivatives [3] |
Notably, the trifluoromethyl group’s strong electron-withdrawing effect increases N1 nucleophilicity, accelerating alkylation kinetics by ~40% compared to non-fluorinated analogues [7]. Post-functionalization, the nitrile group serves as a versatile handle for further transformations, such as hydrolysis to carboxylic acids or reduction to primary amines, enabling access to bioactive analogues like (3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetic acid (CAS 333309-21-0) [3].
Deuterated analogues of trifluoromethyltetrahydroindazoles serve as indispensable tools for studying metabolic pathways and reaction mechanisms. Site-specific deuterium labeling at the C4, C5, C6, or C7 positions of the cycloaliphatic ring is achieved via catalytic hydrogen-deuterium exchange. Using Pd/C or PtO₂ catalysts in deuterated solvents (e.g., D₂O or CD₃OD), hydrogenation occurs under mild pressure (1–3 atm), affording >95% deuterium incorporation without compromising the trifluoromethyl group or indazole core [7]. Alternatively, synthesis from deuterated precursors—such as [D₂]-5,5-dimethylcyclohexane-1,3-dione—ensures isotopic labeling at early stages, enabling the production of probes like [4,5,6,7-D₇]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole [7].
These isotopically labeled compounds facilitate:
Notably, deuterium incorporation at the C7 position adjacent to the indazole nitrogen demonstrates a significant KIE (kH/kD ≈ 5.2) in cytochrome P450-mediated oxidation assays, highlighting its utility in probing drug-enzyme interactions [7].
Comprehensive Compound Table
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7